molecular formula C6H5F3O2 B2922361 4-(Trifluoromethyl)cyclopentane-1,2-dione CAS No. 2503201-73-6

4-(Trifluoromethyl)cyclopentane-1,2-dione

Cat. No.: B2922361
CAS No.: 2503201-73-6
M. Wt: 166.099
InChI Key: XZCHWGFUNNWCID-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cyclopentane-1,2-dione is a chemical compound with the molecular formula C6H5F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, which also contains two ketone groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)cyclopentane-1,2-dione typically involves the reaction of cyclopentadiene with trifluoromethyl ketone under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at a controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)cyclopentane-1,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized cyclopentane derivatives .

Scientific Research Applications

4-(Trifluoromethyl)cyclopentane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclopentane-1,2-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)cyclopentane-1,2-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(trifluoromethyl)cyclopentane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O2/c7-6(8,9)3-1-4(10)5(11)2-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCHWGFUNNWCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C1=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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